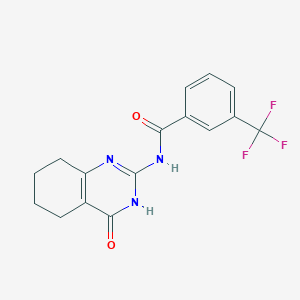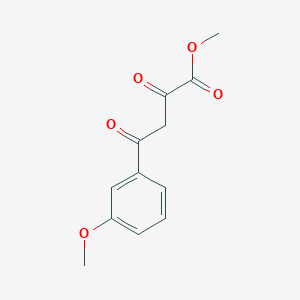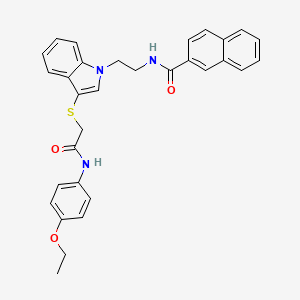
(8-Methoxy-4-((4-(trifluoromethoxy)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a methoxy group, a trifluoromethoxy group, an amino group, a quinolin-2-yl group, and a thiomorpholino group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The compound’s structure includes a quinoline backbone, which is a type of heterocyclic aromatic compound. This could potentially influence its electronic properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and aromatic backbone. For example, it might have a relatively high boiling point due to the presence of aromatic rings .科学的研究の応用
Synthetic Methodologies and Chemical Properties
Electrochemical Synthesis and Oxidative Properties : A study by Largeron and Fleury (1998) explored electrochemical synthesis techniques that could be relevant for producing derivatives of quinoline, highlighting the potential for creating compounds with anti-stress oxidative properties (Largeron & Fleury, 1998).
Suzuki–Miyaura Cross-Coupling : Ökten (2019) demonstrated the synthesis of aryl-substituted quinolines, including those with trifluoromethoxy groups, through Suzuki–Miyaura coupling, indicating the chemical versatility and potential pharmaceutical applications of these compounds (Ökten, 2019).
Rhodium-Catalyzed Synthesis : Wang et al. (2013) discussed a rhodium-catalyzed method for the formation of aryl ketones from esters, a technique that could be applied to synthesize quinoline derivatives with specific functionalities for drug development (Wang et al., 2013).
Fluorescence and Labeling Applications
- Fluorescent Labeling : Hirano et al. (2004) identified 6-methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range, suitable for biomedical analysis and labeling, suggesting potential applications for structurally related quinoline derivatives in fluorescent tagging and imaging (Hirano et al., 2004).
Medicinal Chemistry and Biological Activity
Antiparasitic and Antimicrobial Activities : Nanayakkara et al. (2008) explored the antiparasitic activities of 8-aminoquinoline derivatives, providing a framework for assessing the biological efficacy and safety of new compounds in this class for treating infections (Nanayakkara et al., 2008).
Tubulin Polymerization Inhibitors : Srikanth et al. (2016) synthesized 2-anilino-3-aroylquinolines with potent activity against cancer cell lines by inhibiting tubulin polymerization, indicating that similar quinoline derivatives could serve as leads for anticancer drug development (Srikanth et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
[8-methoxy-4-[4-(trifluoromethoxy)anilino]quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3S/c1-30-19-4-2-3-16-17(26-14-5-7-15(8-6-14)31-22(23,24)25)13-18(27-20(16)19)21(29)28-9-11-32-12-10-28/h2-8,13H,9-12H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUDUJDEIMJDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2879648.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)
![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)
![2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2879662.png)
![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)



![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)

